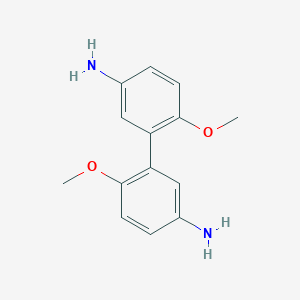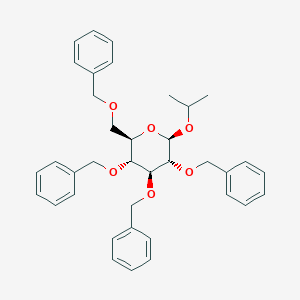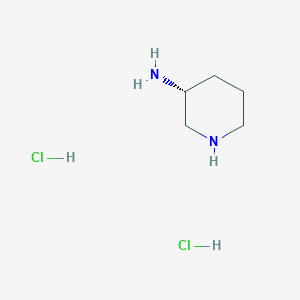![molecular formula C24H26N2O8 B044929 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid CAS No. 119623-82-4](/img/structure/B44929.png)
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in cancer cell invasion and metastasis. It also inhibits the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. Additionally, it has been found to activate the caspase cascade, leading to apoptosis in cancer cells.
生化学的および生理学的効果
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that it inhibits cancer cell growth and induces apoptosis. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid in lab experiments is its specificity for cancer cells. It can be used as a carrier for anticancer drugs, targeting cancer cells specifically and reducing the side effects of chemotherapy. However, one limitation of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the research on 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid. One direction is to study its potential use in the development of organic semiconductors and optoelectronic devices. Another direction is to investigate its potential use as a carrier for other drugs, such as antibiotics or antivirals. Additionally, further studies on its mechanism of action and its effects on normal cells are needed to fully understand its potential applications in cancer research and drug delivery.
合成法
The synthesis of 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid involves a multi-step process. The starting material is 2,5-dipropyl-4-hydroxybenzaldehyde, which is reacted with ethyl acetoacetate to form 2,5-dipropyl-4-(1-oxoethyl)-3-hydroxybenzaldehyde. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 3-(2,5-dipropyl-4-(1-oxoethyl)-3-hydroxyphenyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl)propanoic acid. The final step involves the hydrolysis of the ester group to form 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid.
科学的研究の応用
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid has been studied for its potential applications in various fields, including cancer research, drug delivery, and materials science. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, it has been used as a carrier for anticancer drugs, as it can target cancer cells specifically. In materials science, it has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.
特性
CAS番号 |
119623-82-4 |
|---|---|
製品名 |
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid |
分子式 |
C24H26N2O8 |
分子量 |
470.5 g/mol |
IUPAC名 |
3-[3-(2-carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid |
InChI |
InChI=1S/C24H26N2O8/c1-3-5-11-13(7-9-15(27)28)23(33)25-19-17(11)21(31)18-12(6-4-2)14(8-10-16(29)30)24(34)26-20(18)22(19)32/h3-10H2,1-2H3,(H,25,33)(H,26,34)(H,27,28)(H,29,30) |
InChIキー |
STQQCHXEGXOWGL-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CCC(=O)O)CCC(=O)O |
正規SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CCC(=O)O)CCC(=O)O |
同義語 |
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dipropanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



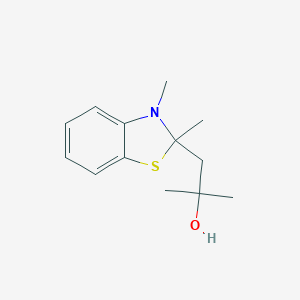
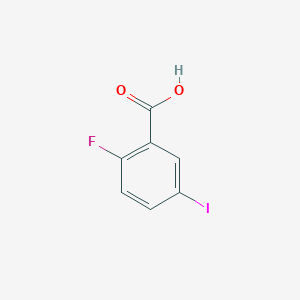



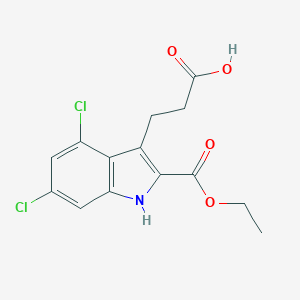
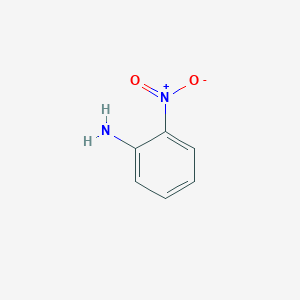

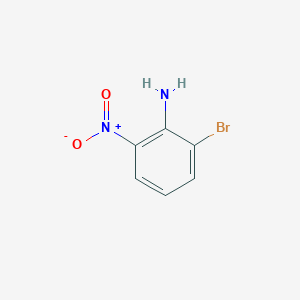
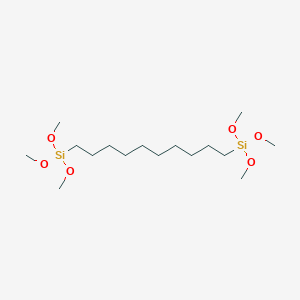
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
